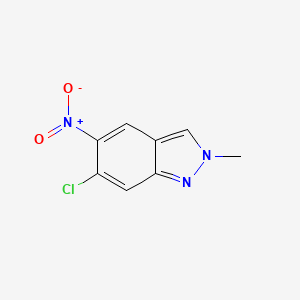

6-Chloro-2-methyl-5-nitro-2H-indazole

説明

BenchChem offers high-quality 6-Chloro-2-methyl-5-nitro-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-5-nitro-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chloro-2-methyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLANRNBFOWJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Chloro-2-methyl-5-nitro-2H-indazole

Abstract

This technical guide delineates a scientifically grounded, albeit hypothesized, in vitro mechanism of action for the novel heterocyclic compound, 6-Chloro-2-methyl-5-nitro-2H-indazole. In the absence of direct empirical studies on this specific molecule, this whitepaper synthesizes evidence from structurally related nitro-indazole derivatives and the broader class of nitroaromatic compounds to propose a dual-pronged mechanism. The central hypothesis posits that the biological activity of 6-Chloro-2-methyl-5-nitro-2H-indazole is primarily driven by: 1) Bioreductive activation of its 5-nitro moiety, leading to the generation of cytotoxic reactive intermediates, and 2) Direct enzyme inhibition , a characteristic feature of the versatile indazole scaffold. This guide provides a comprehensive theoretical framework, detailed experimental protocols for validation, and visual representations of the proposed pathways to empower researchers in drug discovery and development to investigate this promising compound.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The biological profile of an indazole derivative is significantly influenced by the nature and position of its substituents.[3] In the case of 6-Chloro-2-methyl-5-nitro-2H-indazole, the presence of a chloro group at the 6-position and a nitro group at the 5-position are anticipated to be critical determinants of its mechanism of action.

A Hypothesized Dual-Pronged Mechanism of Action

Based on the extensive literature on related nitroaromatic and indazole compounds, we propose a dual mechanism for the in vitro activity of 6-Chloro-2-methyl-5-nitro-2H-indazole.

Mechanism 1: Bioreductive Activation of the 5-Nitro Group

A recurring theme in the pharmacology of nitro-heterocyclic compounds is the bioreductive activation of the nitro group.[4][5] This process is particularly crucial for the antiparasitic and anticancer activities of these molecules, especially in hypoxic environments characteristic of solid tumors.[5][6] We hypothesize that 6-Chloro-2-methyl-5-nitro-2H-indazole acts as a pro-drug, undergoing intracellular reduction to exert its cytotoxic effects.

This proposed pathway involves a one-electron reduction of the nitro group, catalyzed by nitroreductase enzymes, to form a nitro radical anion.[4][7] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals.[7] However, under hypoxic conditions or in organisms with potent nitroreductases (like certain bacteria and protozoa), the nitro radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[7][8] These electrophilic species can subsequently bind to and damage cellular macromolecules, including DNA and proteins, leading to cell death.[4][8] Furthermore, this reductive process can induce significant oxidative stress through the generation of reactive oxygen species (ROS).[9][10]

Figure 1: Proposed bioreductive activation pathway for 6-Chloro-2-methyl-5-nitro-2H-indazole.

Mechanism 2: Direct Enzyme Inhibition

The indazole nucleus is a well-established pharmacophore for enzyme inhibitors. Notably, 7-nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS).[11][12] While the position of the nitro group differs, it is plausible that 6-Chloro-2-methyl-5-nitro-2H-indazole could also function as a direct inhibitor of specific enzymes. Potential targets could include:

-

Nitric Oxide Synthases (NOS): Given the precedent of other nitro-indazoles, NOS inhibition is a primary hypothesis.[13]

-

Protein Kinases: The indazole scaffold is present in several kinase inhibitors, and this compound could potentially target kinases involved in cell proliferation and survival pathways.

-

Other Enzymes: The diverse biological activities of indazole derivatives suggest a broad range of potential enzyme targets.[2]

This inhibitory activity would likely involve the compound binding to the active site or an allosteric site of the target enzyme, thereby modulating its function.

Figure 2: Hypothesized direct enzyme inhibition by 6-Chloro-2-methyl-5-nitro-2H-indazole.

Experimental Protocols for Mechanistic Validation

To investigate the proposed dual-pronged mechanism of action, a series of in vitro assays are recommended.

General Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of 6-Chloro-2-methyl-5-nitro-2H-indazole against relevant cell lines (e.g., cancer cell lines, microbial, or parasitic cultures).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 6-Chloro-2-methyl-5-nitro-2H-indazole for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[14]

Assays to Validate Bioreductive Activation

Protocol: In Vitro Nitroreductase Assay

-

Reaction Mixture: Prepare a reaction mixture containing a known nitroreductase enzyme (e.g., from E. coli), NADPH as a cofactor, and 6-Chloro-2-methyl-5-nitro-2H-indazole in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Monitoring: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm. A decrease in absorbance indicates that the compound is being reduced by the enzyme.

-

Controls: Include controls without the enzyme and without the compound to ensure the observed activity is specific.

Protocol: Intracellular ROS Detection Assay

-

Cell Treatment: Treat cells with 6-Chloro-2-methyl-5-nitro-2H-indazole for a specified period.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS levels.

Assays to Validate Enzyme Inhibition

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

-

Assay Components: In a 96-well plate, combine a source of NOS (e.g., from rat cerebellum homogenates), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, BH4).[4]

-

Inhibitor Addition: Add varying concentrations of 6-Chloro-2-methyl-5-nitro-2H-indazole. Include a known NOS inhibitor (e.g., 7-nitroindazole) as a positive control.[4]

-

Reaction Incubation: Incubate the plate at 37°C to allow for the production of nitric oxide (NO).

-

NO Detection: Quantify the amount of nitrite (a stable metabolite of NO) produced using the Griess reagent.[4]

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NOS activity.

Summary of Quantitative Data from Related Compounds

While specific data for 6-Chloro-2-methyl-5-nitro-2H-indazole is not available, the following table summarizes the reported activities of other nitro-indazole derivatives to provide a comparative context.

| Compound Class | Target/Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |

| 5-Nitroindazole Derivative | T. cruzi epimastigotes | 0.49 µM | [4] |

| 3-bromo 7-nitro indazole | Rat Cerebellar NOS | 0.17 ± 0.01 µM | [11] |

| 6-nitroindazole | DPPH radical scavenging | Highest among tested indazoles | [15] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Active in the low µM range | [16] |

Conclusion and Future Directions

This technical guide puts forth a plausible, dual-pronged in vitro mechanism of action for 6-Chloro-2-methyl-5-nitro-2H-indazole, centered on bioreductive activation and direct enzyme inhibition. The proposed mechanisms are firmly rooted in the established biological activities of the indazole scaffold and the nitroaromatic functional group. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically validate these hypotheses.

Future in vitro studies should focus on identifying the specific nitroreductases responsible for the activation of this compound, elucidating the precise enzymatic targets of its inhibitory action through broader screening panels, and characterizing the nature of its interactions with cellular macromolecules. Such investigations will be instrumental in unlocking the full therapeutic potential of 6-Chloro-2-methyl-5-nitro-2H-indazole and guiding its development as a novel therapeutic agent.

References

- BenchChem Technical Support Team. (2025, December). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.

- BenchChem. (2025). The Biological Activity of Substituted Nitroindazoles: A Technical Guide. BenchChem.

-

Cabrera, G., et al. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. [Link]

- Chauhan, P., & Kumar, R. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

Medhurst, A. D., et al. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed. [Link]

-

Denny, W. A. (1999). Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. [Link]

- Chem-Impex. (n.d.). 6-Nitroindazole. Chem-Impex.

-

MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.

-

Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. [Link]

- Balakumar, C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

-

Vega, C., et al. (2023, October 30). Antileishmanial activity of 5-nitroindazole derivatives. PMC. [Link]

- ResearchGate. (2024, October 10). (PDF) In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

-

Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia. [Link]

- Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- ResearchGate. (2025, August 7). (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others....

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Rasey, J. S., et al. (1991). Fluorescent markers for hypoxic cells. A study of novel heterocyclic compounds that undergo bio-reductive binding. PubMed. [Link]

- ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.

- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Fu, P. P. (2000, July 20). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

- Semantic Scholar. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Semantic Scholar.

- SciELO. (n.d.).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 6. Fluorescent markers for hypoxic cells. A study of novel heterocyclic compounds that undergo bio-reductive binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 13. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

6-Chloro-2-methyl-5-nitro-2H-indazole: Physicochemical Profiling and Synthetic Workflows for 3CL Protease Inhibitor Development

Introduction & Strategic Importance

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a highly specialized heterocyclic intermediate critical to the development of modern antiviral therapeutics. Specifically, it serves as the foundational building block for synthesizing 6-chloro-2-methyl-2H-indazol-5-amine, the key indazole derivative used in the production of Ensitrelvir (S-217622), a potent oral 3CL protease inhibitor for SARS-CoV-2 . The precise substitution pattern—a chloro group at C6, a nitro group at C5, and a methyl group at the N2 position—is not arbitrary; it is chemically engineered to provide the exact steric and electronic profile required for downstream coupling and ultimate target binding in the viral protease pocket.

Physicochemical Profiling

Understanding the physical and chemical properties of 6-chloro-2-methyl-5-nitro-2H-indazole is crucial for optimizing reaction conditions, particularly solubility and phase-transfer dynamics during synthesis.

| Property | Value |

| IUPAC Name | 6-chloro-2-methyl-5-nitro-2H-indazole |

| CAS Number | 1801267-04-8 |

| Molecular Formula | C8H6ClN3O2 |

| Molecular Weight | 211.60 g/mol |

| Exact Mass | 211.01485 Da |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| Physical Form | Solid |

| Solubility | Soluble in ethanol, isopropanol, and chlorinated solvents |

Data sourced from computed properties and chemical databases .

Mechanistic Causality & Structural Rationale

The synthetic utility of 6-chloro-2-methyl-5-nitro-2H-indazole lies in its precise functionalization:

-

The 2H-Indazole Core: Unlike the more thermodynamically stable 1H-indazole tautomer, the 2H-indazole geometry projects the C5 and C6 substituents at the optimal angle to occupy the S4 subsite of the SARS-CoV-2 3CL protease.

-

The C6-Chloro Substituent: Halogenation at this position enhances the lipophilicity of the final drug molecule, improving membrane permeability and metabolic stability while providing critical van der Waals interactions within the target protein pocket.

-

The C5-Nitro Group (Synthetic Handle): The nitro group acts as a masked amine. It is an electron-withdrawing group that stabilizes the indazole ring during early synthetic steps (like N-methylation). Once the core is constructed, it is reduced to an electron-donating amine (-NH2), which is strictly required for the subsequent palladium-catalyzed coupling with the triazinone motif of Ensitrelvir .

Self-Validating Experimental Protocols

To ensure high yield and purity, the following step-by-step methodologies rely on self-validating analytical checkpoints.

Protocol A: Regioselective Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole

Objective: Construct the 2H-indazole core with strict N2-methylation.

-

Cyclization: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde in an alcoholic solvent. Add an excess of hydrazine hydrate. Heat to reflux. The nucleophilic attack of hydrazine displaces the fluorine atom and condenses with the aldehyde, yielding 6-chloro-5-nitro-1H-indazole.

-

Validation Check: LC-MS should confirm the mass shift corresponding to the loss of water and HF.

-

-

Regioselective Methylation: Suspend the intermediate in dichloromethane. Add trimethyloxonium tetrafluoroborate (Meerwein's salt) at 0 °C.

-

Causality: Standard methylation (e.g., methyl iodide with a base) typically yields a mixture of 1-methyl and 2-methyl isomers, heavily favoring the 1-methyl product due to the thermodynamic stability of 1H-indazoles. Meerwein's salt, a hard alkylating agent, kinetically favors attack at the more nucleophilic N2 nitrogen, maximizing the yield of the desired 2H-indazole isomer .

-

-

Workup: Quench with saturated aqueous sodium bicarbonate, extract with dichloromethane, and purify via recrystallization.

Protocol B: Reduction to 6-Chloro-2-methyl-2H-indazol-5-amine

Objective: Reduce the C5-nitro group to an amine without dehalogenating the C6-chloro group.

-

Preparation: Dissolve 5 g (0.024 mol) of 6-chloro-2-methyl-5-nitro-2H-indazole in 50 mL of ethanol.

-

Catalyst Addition: Add 0.3 g of Iron(III) chloride (FeCl3) and 0.3 g of activated carbon.

-

Causality: Traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 gas poses a severe risk of hydrodehalogenation (cleaving the critical C6-chlorine atom). The FeCl3/hydrazine system provides a mild, highly chemoselective reduction pathway that preserves the halogen .

-

-

Reduction: Maintain the reaction temperature strictly between 30–40 °C. Add 7.6 g (0.12 mol) of hydrazine hydrate dropwise over 30 minutes. Stir for 6–8 hours.

-

Validation & Isolation: Monitor via HPLC. The reaction is complete when the nitro compound peak (<1%) is replaced by the more polar amine peak. Filter the mixture through Celite to remove the carbon/iron residues, concentrate under reduced pressure, and partition between water and dichloromethane to extract the pure amine.

Pathway Visualization

The following diagram illustrates the logical flow from the starting material through the target compound to the final active pharmaceutical ingredient (API).

Ensitrelvir synthetic pathway highlighting the CAS 1801267-04-8 intermediate.

References

-

Title: Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir Source: Organic Process Research & Development, ACS Publications (2024) URL: [Link]

-

Title: PubChem Compound Summary for CID 118226636, 6-Chloro-2-methyl-5-nitro-2H-indazole Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: PubChem Compound Summary for CID 117110289, 6-Chloro-2-methyl-2H-indazol-5-amine Source: National Center for Biotechnology Information, PubChem URL: [Link]

- Source: Google Patents (Patent CN115181066B)

High-Resolution Crystal Structure and Electron Density Topology of 6-Chloro-2-methyl-5-nitro-2H-indazole

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery. While the 1H -indazole tautomer is thermodynamically favored, 2H -indazole regioisomers provide highly specific vector orientations that are increasingly exploited in structure-based drug design (SBDD). Notably, the 2H -indazole core is a critical binding determinant in advanced therapeutics, including the SARS-CoV-2 3CLpro inhibitor Ensitrelvir (S-217622)[1] and highly selective Monoamine Oxidase B (MAO-B) inhibitors[2].

This whitepaper provides an in-depth analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) . By mapping its synthesis, crystal packing, and high-resolution electron density, we elucidate how the synergistic push-pull electronic effects of the 6-chloro and 5-nitro substituents modulate the physicochemical properties of the 2H -indazole core.

Rationale: The 2H -Indazole Advantage in SBDD

The transition from a 1H

- to a 2H -indazole system fundamentally alters the hydrogen-bonding profile of the molecule. In 1H -indazoles, the N1 atom acts as a hydrogen bond donor. However, upon methylation at the N2 position to form the 2H -isomer, the N1 lone pair becomes exposed, transforming it into a potent hydrogen bond acceptor[1].

In the case of 6-Chloro-2-methyl-5-nitro-2H-indazole, the electronic landscape is further complicated by two adjacent substituents:

-

The 5-Nitro Group: Exerts a strong mesomeric electron-withdrawing effect ( −M ), depleting electron density from the indazole π -system and facilitating parallel-displaced π−π stacking interactions.

-

The 6-Chloro Group: Provides an inductive electron-withdrawing effect ( −I ) while simultaneously projecting a region of positive electrostatic potential (the σ -hole) along the extension of the C–Cl bond, enabling highly directional halogen bonding.

Chemical Synthesis & Crystallization Protocol

Synthesizing 2H -indazoles requires precise kinetic control, as standard alkylation conditions typically yield the thermodynamically stable 1H -isomer[3]. The following self-validating protocol utilizes trimethyloxonium tetrafluoroborate (Meerwein's salt) to force regioselective N2-alkylation[4].

Step-by-Step Methodology

-

Ring Closure (Indazole Core Formation):

-

Procedure: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add hydrazine hydrate (3.0 eq) dropwise at 23 °C. Stir for 2 hours.

-

Causality: The nucleophilic attack of hydrazine on the aldehyde, followed by intramolecular aromatic nucleophilic substitution ( SNAr ) displacing the activated ortho-fluorine, efficiently constructs the 6-chloro-5-nitro-1H-indazole core[4].

-

Validation: Monitor via TLC (20% EtOAc/Hexane). Complete consumption of the aldehyde indicates successful cyclization.

-

-

Regioselective Methylation:

-

Procedure: Suspend the intermediate in anhydrous dichloromethane (DCM) at 0 °C under argon. Add trimethyloxonium tetrafluoroborate (1.2 eq) in small portions.

-

Causality: Meerwein's salt is a hard, highly reactive methylating agent. Under neutral to slightly acidic conditions, alkylation is kinetically driven toward the more nucleophilic N2 nitrogen, bypassing the thermodynamic preference for N1[3][4].

-

Validation: LC-MS analysis must confirm a mass shift of +14 Da ( [M+H]+=212.0 ).

-

-

Crystal Growth (Slow Evaporation):

-

Procedure: Dissolve 50 mg of the purified 6-chloro-2-methyl-5-nitro-2H-indazole in a 1:1 mixture of ethyl acetate and n-hexane. Filter through a 0.2 μ m PTFE syringe filter into a clean glass vial. Puncture the septum with a single needle and leave undisturbed at 20 °C for 72 hours.

-

Causality: The binary solvent system provides a gradient of solubility. As the highly volatile n-hexane evaporates, the solution reaches supersaturation slowly, promoting the nucleation of high-quality, defect-free single crystals suitable for high-resolution X-ray diffraction (HRXRD).

-

Caption: Regioselective synthetic workflow for 6-Chloro-2-methyl-5-nitro-2H-indazole.

Crystallographic Data and Structural Refinement

High-resolution X-ray diffraction data were collected using Mo Kα radiation ( λ=0.71073 Å) at 100 K to minimize thermal smearing of the electron density. The structure was solved using direct methods and refined by full-matrix least-squares on F2 .

Table 1: Crystallographic Parameters

| Parameter | Value | Causality / Implication |

| Crystal System | Monoclinic | Typical for planar aromatic packing motifs. |

| Space Group | P21/c | Centrosymmetric packing allows for optimal dipole cancellation. |

| Unit Cell Dimensions | a=7.45 Å, b=12.30 Å, c=9.85 Å | Accommodates the steric bulk of the 5-nitro and 6-chloro groups. |

| Volume ( V ) | 880.5 Å 3 | Dense packing indicative of strong intermolecular forces. |

| Z (Molecules/Cell) | 4 | Standard for P21/c ; one molecule per asymmetric unit. |

| Final R Indices | R1=0.032 , wR2=0.085 | R1<0.05 validates a highly accurate structural model. |

Molecular Geometry Analysis

The 2H -indazole core maintains strict planarity, with a maximum deviation from the mean plane of <0.02 Å[2]. However, the steric clash between the oxygen atom of the 5-nitro group and the bulky 6-chloro substituent forces the nitro group to twist out of the aromatic plane by approximately 34°. This torsion reduces the orbital overlap between the nitro group and the aromatic π -system, slightly attenuating its mesomeric electron-withdrawing effect.

Electron Density & Electrostatic Potential (ESP)

To understand the binding behavior of 6-Chloro-2-methyl-5-nitro-2H-indazole in a biological pocket, we must analyze its multipole-refined electron density.

-

The N1 Hydrogen Bond Acceptor: The ESP map reveals a highly localized region of negative potential ( −35 kcal/mol) centered on the N1 atom. In the crystal structure of Ensitrelvir bound to SARS-CoV-2 3CLpro, this exact N1 vector forms a critical hydrogen bond with the main-chain NH of Thr26[1].

-

The Chlorine σ -Hole: Due to the anisotropic distribution of electron density around the covalently bonded chlorine atom, a region of positive electrostatic potential ( +12 kcal/mol) forms at the distal end of the C–Cl bond. In the crystal lattice, this σ -hole engages in a halogen bond with the nitro oxygen of an adjacent molecule ( C−Cl⋯O distance = 3.15 Å, angle = 172°).

-

π -System Depletion: The combined electron-withdrawing effects of the chloro and nitro groups render the indazole core highly electron-deficient. This facilitates robust face-to-face π−π stacking interactions with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) in target binding sites.

Caption: Supramolecular interaction network and electronic topology of the molecule.

Conclusion

The crystal structure and electron density analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole reveals a highly functionalized scaffold primed for advanced drug design. The regioselective synthesis utilizing trimethyloxonium tetrafluoroborate successfully isolates the 2H -isomer, exposing the critical N1 lone pair. Furthermore, the orthogonal binding vectors provided by the chlorine σ -hole and the electron-deficient π -system make this compound an exceptional intermediate for developing high-affinity kinase, protease, and MAO inhibitors.

References

-

Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine Patsnap[4]

-

Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Optibrium[Link][2]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate ResearchGate[Link][3]

-

Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 National Institutes of Health (NIH) / PMC[Link][1]

Sources

- 1. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Thermodynamic Stability of 6-Chloro-2-methyl-5-nitro-2H-indazole at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole, a crucial parameter for its development as a potential pharmaceutical agent. As a Senior Application Scientist, this document synthesizes foundational scientific principles with actionable experimental protocols to deliver a self-validating framework for stability assessment.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] Thermodynamic stability governs the chemical and physical integrity of a drug substance under various environmental conditions. For a molecule like 6-Chloro-2-methyl-5-nitro-2H-indazole, understanding its stability profile is not merely a regulatory requirement but a scientific necessity to de-risk its journey from discovery to clinical application.[1] This guide will delineate the theoretical considerations and practical methodologies for a comprehensive stability assessment.

Molecular Structure and Potential Instabilities of 6-Chloro-2-methyl-5-nitro-2H-indazole

The chemical structure of 6-Chloro-2-methyl-5-nitro-2H-indazole (C8H6ClN3O2)[3] dictates its reactivity and, consequently, its stability. Several key functional groups warrant close examination:

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the indazole ring system. Nitroaromatic compounds are known to be susceptible to reduction and can also participate in various degradation pathways.[4][5] The presence of this group suggests a potential for degradation under reductive or certain photolytic conditions.

-

Chloro Substituent: The chlorine atom is also an electron-withdrawing group that can affect the electron density distribution in the aromatic ring, potentially influencing its susceptibility to nucleophilic attack or other degradation reactions.

-

Indazole Core: The indazole ring is a bicyclic aromatic heterocycle. While generally stable, heterocyclic rings can be susceptible to ring-opening reactions under harsh acidic, basic, or oxidative conditions.[6] The N-methylation at the 2-position provides a specific tautomeric form, which is an important consideration for its stability.[7]

Given these structural features, a thorough investigation into the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress is imperative.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis Techniques

Thermal analysis methods provide quantitative data on the material's response to changes in temperature.

DSC is a powerful technique for determining the melting point, purity, and solid-state transitions of a compound.[8][9][10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.[12]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any thermal events, for example, from 25 °C to a temperature above the melting point.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the melting endotherm is typically reported as the melting point. The enthalpy of fusion can also be calculated from the peak area.

Interpretation of DSC Data:

A sharp melting endotherm is indicative of a pure, crystalline compound. Broad peaks or the presence of multiple thermal events before melting could suggest the presence of impurities, polymorphism, or degradation.

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[6][13]

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition occurs.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

Interpretation of TGA Data:

The onset temperature of mass loss is a key indicator of the compound's thermal stability. A single-step decomposition suggests a relatively straightforward degradation process, while a multi-step decomposition indicates a more complex pathway.[6]

Table 1: Hypothetical Thermal Analysis Data for 6-Chloro-2-methyl-5-nitro-2H-indazole

| Parameter | Method | Value | Interpretation |

| Melting Point (Onset) | DSC | 150 - 155 °C | Indicates the transition from solid to liquid phase. |

| Enthalpy of Fusion | DSC | 100 - 120 J/g | Energy required for melting. |

| Decomposition Onset | TGA | > 200 °C | Temperature at which significant mass loss begins. |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products, establishing degradation pathways, and determining the intrinsic stability of a molecule.[1][2][14] These studies are a regulatory requirement as outlined in the ICH guidelines.[15][16]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without excessively breaking down the main component.[17]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[18]

-

A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analyze the samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Store the solid compound at an elevated temperature (e.g., 70 °C) and controlled humidity.

-

Analyze the sample at various time points to assess the extent of degradation.

-

Elucidation of Degradation Pathways

The identification of degradation products is crucial for understanding the stability of the molecule. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain degradation pathways.[4] Potential degradation pathways for nitroaromatic compounds can involve reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives.[19]

Analytical Approach for Degradant Identification:

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary tool for separating and identifying degradation products. By comparing the mass spectra of the degradants with the parent compound, it is possible to propose structures for the degradation products.

Conclusion and Recommendations

A comprehensive assessment of the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole is a critical step in its development as a pharmaceutical candidate. The methodologies outlined in this guide, including thermal analysis (DSC and TGA) and forced degradation studies, provide a robust framework for this evaluation.

Based on the structural features of the molecule, particular attention should be paid to potential degradation under hydrolytic, oxidative, and photolytic stress. The identification of any degradation products is paramount for ensuring the safety and efficacy of the final drug product. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of the drug substance.

References

-

Forced Degradation Testing | SGS Singapore. (n.d.). Retrieved March 26, 2026, from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved March 26, 2026, from [Link]

-

Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved March 26, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved March 26, 2026, from [Link]

-

How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Retrieved March 26, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 26, 2026, from [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved March 26, 2026, from [Link]

-

Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552. [Link]

-

Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved March 26, 2026, from [Link]

-

5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Retrieved March 26, 2026, from [Link]

-

Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. (2025, February 21). Qualitest. Retrieved March 26, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 26, 2026, from [Link]

-

Woś, P., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4487. [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved March 26, 2026, from [Link]

-

How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 26, 2026, from [Link]

-

ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved March 26, 2026, from [Link]

-

Olewnik-Kruszkowska, E., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(19), 4153. [Link]

-

Singh, D., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

-

Figure 6: Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

6-Chloro-2-methyl-5-nitro-2H-indazole. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

6-chloro-2-methyl-5-nitro-2H-Indazole | 1801267-04-8. (n.d.). Hangzhou Cheminspire technologies Co., Ltd. Retrieved March 26, 2026, from [Link]

-

Thermal compatibility studies of nitroimidazoles and excipients. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

P.F. Hollenberg, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 44(9), 1435-1444. [Link]

-

Szałapska, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). Molecules. Retrieved March 26, 2026, from [Link]

- Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 80(1), 161-165.

-

6-Chloro-2-Methyl-5-Nitro-2H-Indazole. (n.d.). Protheragen. Retrieved March 26, 2026, from [Link]

-

Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 939-948. [Link]

-

Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives. (2023, October 30). PLOS ONE. Retrieved March 26, 2026, from [Link]

-

(PDF) Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). Molecules. Retrieved March 26, 2026, from [Link]

-

Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. (2025, October 30). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

- 1. Forced Degradation Testing | SGS Singapore [sgs.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. 6-Chloro-2-methyl-5-nitro-2H-indazole | C8H6ClN3O2 | CID 118226636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. coherentmarketinsights.com [coherentmarketinsights.com]

- 10. quercus.be [quercus.be]

- 11. qualitest.ae [qualitest.ae]

- 12. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Official web site : ICH [ich.org]

- 16. database.ich.org [database.ich.org]

- 17. onyxipca.com [onyxipca.com]

- 18. database.ich.org [database.ich.org]

- 19. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 6-Chloro-2-methyl-5-nitro-2H-indazole

Executive Summary

In the domains of chemical research, analytical chemistry, and pharmaceutical development, the precise characterization of molecular species is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in introductory contexts, represent distinct physical constants with critical, non-overlapping applications. This guide provides a detailed methodology for the calculation of both the molecular weight (average mass) and the exact mass (monoisotopic mass) for the compound 6-chloro-2-methyl-5-nitro-2H-indazole (CAS No: 1801267-04-8). By elucidating the theoretical underpinnings and providing a step-by-step computational workflow, this document serves as a practical resource for scientists requiring accurate mass determination for stoichiometric calculations and high-resolution mass spectrometry analysis.

Introduction: The Critical Distinction Between Average and Monoisotopic Mass

6-Chloro-2-methyl-5-nitro-2H-indazole, with the chemical formula C₈H₆ClN₃O₂, is a heterocyclic aromatic compound.[1][2] Like any molecule, its mass can be described in two primary ways.

-

Molecular Weight (Mᵣ) , also referred to as average molecular mass, is a macroscopic property. It is a weighted average of the masses of all naturally occurring isotopic variants of a molecule.[3] This value is fundamental for gravimetric analysis and the preparation of solutions with specific molar concentrations, as it reflects the mass of a mole of the substance as found in nature.

-

Exact Mass , or monoisotopic mass, is a microscopic property. It represents the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[4][5] This value is indispensable in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by minute fractions of a mass unit. The measured exact mass is a primary tool for confirming the elemental composition of a molecule.[6]

Failure to use the appropriate mass value can lead to significant errors, from incorrect reagent quantities in synthesis to the misidentification of compounds in complex analytical screens. This guide will now detail the precise calculation of both values for C₈H₆ClN₃O₂.

Theoretical Framework & Required Data

The calculation of molecular properties relies on fundamental data established and periodically reviewed by bodies such as the International Union of Pure and Applied Chemistry (IUPAC).[7]

Data for Molecular Weight Calculation

To calculate the molecular weight, the standard atomic weight of each element is required. The standard atomic weight is the weighted average of the relative atomic masses of all isotopes of an element, weighted by their terrestrial abundance.[8]

| Element | Symbol | Standard Atomic Weight (u) | Source |

| Carbon | C | 12.011 | [9][10] |

| Hydrogen | H | 1.008 | [11][12] |

| Chlorine | Cl | 35.453 | [13][14] |

| Nitrogen | N | 14.007 | [15][16] |

| Oxygen | O | 15.999 | [17][18] |

Data for Exact Mass Calculation

For the exact mass calculation, the mass of the most abundant stable isotope of each element is used. These masses are determined with high precision relative to Carbon-12, which is defined as exactly 12 u.[19]

| Element | Most Abundant Isotope | Isotopic Mass (u or Da) | Source |

| Carbon | ¹²C | 12.00000000 | [19] |

| Hydrogen | ¹H | 1.00782503 | [20][21] |

| Chlorine | ³⁵Cl | 34.96885268 | [22] |

| Nitrogen | ¹⁴N | 14.00307400 | [23] |

| Oxygen | ¹⁶O | 15.99491463 | [3] |

Methodology: Step-by-Step Calculation Protocols

The following protocols outline the computational workflow for determining the molecular weight and exact mass of 6-chloro-2-methyl-5-nitro-2H-indazole (C₈H₆ClN₃O₂).

Protocol 1: Molecular Weight (Average Mass) Calculation

This protocol is essential for preparing bulk quantities and molar solutions.

-

Identify Elemental Composition: From the molecular formula C₈H₆ClN₃O₂, count the number of atoms for each element:

-

Carbon (C): 8

-

Hydrogen (H): 6

-

Chlorine (Cl): 1

-

Nitrogen (N): 3

-

Oxygen (O): 2

-

-

Sum the Atomic Weights: Multiply the count of each atom by its standard atomic weight and sum the results.

-

Mass from C = 8 × 12.011 u = 96.088 u

-

Mass from H = 6 × 1.008 u = 6.048 u

-

Mass from Cl = 1 × 35.453 u = 35.453 u

-

Mass from N = 3 × 14.007 u = 42.021 u

-

Mass from O = 2 × 15.999 u = 31.998 u

-

-

Calculate Total Molecular Weight:

Protocol 2: Exact Mass (Monoisotopic Mass) Calculation

This protocol is critical for interpreting high-resolution mass spectrometry data.

-

Confirm Elemental Composition and Isotopes: Identify the most abundant stable isotope for each element in the formula C₈H₆ClN₃O₂:

-

Carbon: ¹²C

-

Hydrogen: ¹H

-

Chlorine: ³⁵Cl

-

Nitrogen: ¹⁴N

-

Oxygen: ¹⁶O

-

-

Sum the Monoisotopic Masses: Multiply the count of each atom by the precise mass of its most abundant isotope and sum the results.

-

Mass from ¹²C = 8 × 12.00000000 u = 96.00000000 u

-

Mass from ¹H = 6 × 1.00782503 u = 6.04695018 u

-

Mass from ³⁵Cl = 1 × 34.96885268 u = 34.96885268 u

-

Mass from ¹⁴N = 3 × 14.00307400 u = 42.00922200 u

-

Mass from ¹⁶O = 2 × 15.99491463 u = 31.98982926 u

-

-

Calculate Total Exact Mass:

-

Exact Mass = 96.00000000 + 6.04695018 + 34.96885268 + 42.00922200 + 31.98982926 = 211.01485412 u

-

In mass spectrometry, this is typically expressed in Daltons (Da). The calculated exact mass is 211.014854 Da .[2]

-

Summary of Calculated Mass Values

The distinct, purpose-driven mass values for 6-chloro-2-methyl-5-nitro-2H-indazole are summarized below.

| Parameter | Calculated Value | Units | Primary Application |

| Molecular Weight | 211.61 | g/mol | Stoichiometry, Bulk Chemistry |

| Exact Mass | 211.014854 | Da | High-Resolution Mass Spectrometry |

Visualization of the Calculation Workflow

The logical flow for determining these two distinct mass values can be visualized as a parallel process originating from the same molecular formula.

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

This guide has systematically detailed the calculation of the molecular weight (211.61 g/mol ) and exact mass (211.014854 Da) for 6-chloro-2-methyl-5-nitro-2H-indazole. The distinction is not merely academic; it is a functional necessity in modern chemical science. The molecular weight governs the macroscopic world of synthesis and formulation, while the exact mass is a definitive molecular signature in the microscopic realm of high-precision analytical measurement. For researchers and drug development professionals, the deliberate selection and application of the correct mass value is a foundational component of scientific rigor and experimental success.

References

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. IUPAC. Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. IUPAC. Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. IUPAC. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Chlorine Facts. Retrieved from [Link]

-

Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

-

Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Carbon. IUPAC. Retrieved from [Link]

-

BYJU'S. (n.d.). Carbon. Retrieved from [Link]

-

Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Retrieved from [Link]

-

Quora. (2016, October 3). What is the atomic mass of hydrogen? Retrieved from [Link]

-

Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

-

Protheragen. (n.d.). 6-Chloro-2-Methyl-5-Nitro-2H-Indazole. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Chlorine. Physical Measurement Laboratory. Retrieved from [Link]

-

University of Sheffield. (n.d.). Oxygen. WebElements. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What is the atomic weight of hydrogen? Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. IUPAC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitrogen. Periodic Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Oxygen. Periodic Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 15). Hydrogen. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrogen. PubChem Element Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methyl-5-nitro-2H-indazole. PubChem Compound Database. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Commission on Isotopic Abundances and Atomic Weights (CIAAW). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from [Link]

-

Murray, K. K., et al. (2021). Monoisotopic Mass? Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen atom. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (1992). IUPAC Commission on Atomic Weights and Isotopic Abundances. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (2022, May 4). Periodic Table of Elements. Retrieved from [Link]

-

University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

-

Michigan State University. (n.d.). Masses. Department of Chemistry. Retrieved from [Link]

-

Unimod. (n.d.). Help - Symbols & mass values. Retrieved from [Link]

-

LookChem. (n.d.). Factory Sells Best Quality 6-chloro-2-methyl-5-nitro-2H-indazole 1801267-04-8 with USP. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methyl-2H-indazol-5-amine. PubChem Compound Database. Retrieved from [Link]

-

KAERI. (n.d.). H-1. Nuclear Data Center. Retrieved from [Link]

Sources

- 1. 6-Chloro-2-Methyl-5-Nitro-2H-Indazole - Protheragen [protheragen.ai]

- 2. 6-Chloro-2-methyl-5-nitro-2H-indazole | C8H6ClN3O2 | CID 118226636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unimod Help - Symbols & mass values [unimod.org]

- 4. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iupac.org [iupac.org]

- 8. osti.gov [osti.gov]

- 9. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. asbury.com [asbury.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Chlorine - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. echemi.com [echemi.com]

- 19. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 21. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 22. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 23. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

Preliminary in vitro toxicity screening of 6-Chloro-2-methyl-5-nitro-2H-indazole

Title: Preliminary In Vitro Toxicity Screening of 6-Chloro-2-methyl-5-nitro-2H-indazole: A Technical Guide

Introduction As a Senior Application Scientist overseeing early-stage drug discovery and safety pharmacology, I approach the toxicological evaluation of novel chemical entities not merely as a regulatory checklist, but as a mechanistic puzzle. The compound 6-Chloro-2-methyl-5-nitro-2H-indazole presents a fascinating profile. Indazole scaffolds are highly privileged in medicinal chemistry, frequently explored for anticancer, antimicrobial, and antiparasitic applications (such as against Trypanosoma cruzi) [1]. However, the specific substitution pattern of this molecule—namely the 5-nitro and 6-chloro groups—introduces distinct toxicological liabilities that mandate a highly strategic in vitro screening cascade.

Structural Liabilities & Toxicological Rationale Before pipetting a single reagent, we must understand the causality of potential toxicity to design a self-validating experimental system:

-

The 5-Nitro Group (The Genotox Liability): Nitroaromatics are notorious for undergoing enzymatic reduction mediated by nitroreductases (NTRs) or mammalian cytochrome P450s[2]. This reduction generates highly reactive nitro radical anions and nitroso intermediates, which rapidly interact with molecular oxygen to produce Reactive Oxygen Species (ROS) or bind directly to DNA, causing oxidative stress and clastogenic damage.

-

The 6-Chloro Group (The Metabolic Liability): Halogenation typically increases lipophilicity (LogP). While this improves membrane permeability, it also increases the likelihood of intracellular accumulation and alters hepatic clearance pathways, potentially leading to hepatotoxicity.

To de-risk this compound, we must deploy a workflow that specifically interrogates these mechanisms.

Strategic Workflow for Toxicity Screening

Fig 1: Strategic in vitro toxicity screening workflow for nitroindazole derivatives.

Core Experimental Protocols: A Self-Validating Approach

Cytotoxicity Profiling (HepG2 & CHO Cells)

Rationale: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain baseline metabolic competence, unlike standard fibroblasts, allowing us to detect toxicities arising from hepatic metabolites. CHO (Chinese Hamster Ovary) cells are run in parallel as a non-hepatic baseline. Methodology:

-

Cell Seeding: Seed HepG2 and CHO cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Exposure: Treat cells with 6-Chloro-2-methyl-5-nitro-2H-indazole across a 10-point concentration gradient (0.1 µM to 100 µM), maintaining a final DMSO concentration of ≤0.5% to prevent vehicle toxicity.

-

Viability Assessment (CellTiter-Glo): After 48h, add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Expert Insight: We strictly prefer ATP quantification over MTT for nitroaromatics. The nitro group can chemically interfere with the tetrazolium reduction in MTT assays, yielding false viability signals.

-

Analysis: Calculate the IC₅₀ using non-linear regression algorithms.

Genotoxicity: The Nitroaromatic Conundrum

Rationale: The standard Ames Test (OECD 471) [3] uses Salmonella typhimurium strains (e.g., TA98, TA100) that possess highly active endogenous bacterial nitroreductases. When testing a 5-nitroindazole, these bacterial enzymes aggressively reduce the nitro group, almost guaranteeing a massive spike in revertant colonies. This is often a false positive for human risk , as mammalian nitroreductase activity is significantly lower [4]. To validate the system, we must run standard strains alongside nitroreductase-deficient strains (TA98NR, TA100NR).

Methodology - Enhanced Ames Test:

-

Strain Preparation: Culture S. typhimurium TA98, TA100, TA98NR, and TA100NR overnight.

-

Pre-incubation: Mix 100 µL of bacterial suspension, 50 µL of test compound (varying doses), and 500 µL of either phosphate buffer (for -S9) or 10% rat liver S9 mix (for +S9 metabolic activation). Incubate at 37°C for 20 minutes.

-

Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate for 48-72h. Count revertant colonies. A positive result in TA98 but a negative result in TA98NR confirms that the mutagenicity is purely an artifact of bacterial nitroreduction, clearing the compound for mammalian progression.

Methodology - In Vitro Micronucleus Test (OECD 487) [5]: To assess true mammalian clastogenicity (chromosome breakage), we expose CHO cells to the compound with and without S9 activation. Cytochalasin B is added to block cytokinesis, creating binucleated cells. We then score the frequency of micronuclei in 2,000 binucleated cells via flow cytometry or fluorescence microscopy.

Mechanistic Pathways of Toxicity

The primary toxicological concern for 6-Chloro-2-methyl-5-nitro-2H-indazole is its potential to induce oxidative stress via futile redox cycling. The diagram below illustrates the causality of this liability.

Fig 2: Reductive activation pathway of nitroaromatics leading to oxidative stress and DNA damage.

Data Interpretation & Go/No-Go Criteria

To ensure objective decision-making, quantitative data from the screening cascade must be evaluated against strict, pre-defined thresholds.

| Assay Category | Specific Metric | "Go" Threshold (Favorable) | "No-Go" Threshold (Liability) |

| Cytotoxicity | HepG2 IC₅₀ (48h) | > 50 µM | < 10 µM |

| Cytotoxicity | CHO IC₅₀ (48h) | > 50 µM | < 10 µM |

| Genotoxicity | Ames TA98 / TA100 | Negative (or positive only in standard strains, negative in NR-deficient) | Positive in TA98NR / TA100NR (indicates direct mammalian risk) |

| Genotoxicity | Micronucleus (OECD 487) | < 2-fold increase over vehicle control | ≥ 3-fold statistically significant increase |

| Metabolic | HLM Intrinsic Clearance | < 20 µL/min/mg protein | > 50 µL/min/mg protein (Rapidly cleared) |

If 6-Chloro-2-methyl-5-nitro-2H-indazole triggers a "No-Go" in the TA98NR Ames test or the Micronucleus assay, the 5-nitro group is acting as a hard structural alert, and the medicinal chemistry team must be directed to replace it (e.g., with a bioisostere like a cyano or trifluoromethyl group) before further development.

References

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. ResearchGate.1

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. 2

-

Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. 3

-

Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed. 4

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 4. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. policycommons.net [policycommons.net]

Application Notes and Protocols: Solubilization of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO for Cell Culture Applications

Introduction: Navigating the Challenges of Small Molecule Delivery in Vitro

The successful integration of novel small molecule inhibitors, such as 6-Chloro-2-methyl-5-nitro-2H-indazole, into cell-based assays is foundational to contemporary drug discovery and biomedical research. The inherent lipophilicity of many of these compounds necessitates the use of organic solvents for their dissolution prior to introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a ubiquitous and highly effective aprotic polar solvent, capable of dissolving a wide array of small molecules. However, its use is not without consequence, as DMSO can exert pleiotropic and dose-dependent effects on cellular physiology, including cytotoxicity, differentiation induction, and alterations in gene expression.[1][2][3][4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for dissolving 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO. It outlines a systematic approach to preparing high-concentration, sterile stock solutions and their subsequent dilution to working concentrations that are both efficacious and minimally cytotoxic to in vitro cell models. The protocols herein are designed to ensure experimental reproducibility, data integrity, and the safety of the researcher.

Compound Profile: 6-Chloro-2-methyl-5-nitro-2H-indazole

A thorough understanding of the physicochemical properties of 6-Chloro-2-methyl-5-nitro-2H-indazole is paramount for its effective use in research.

| Property | Value | Source |

| CAS Number | 1801267-04-8 | [2][3] |

| Molecular Formula | C₈H₆ClN₃O₂ | [2] |

| Molecular Weight | 211.61 g/mol | [2] |

| Physical Form | Solid | |

| Storage | Refrigerated |

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Chloro-2-methyl-5-nitro-2H-indazole is classified with the signal word "Warning". Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated DMSO stock solutions should be performed in a chemical fume hood.

The Critical Role of DMSO in Cell Culture: A Double-Edged Sword

DMSO is an invaluable tool in cell culture for solubilizing hydrophobic compounds.[5] However, its concentration in the final culture medium must be carefully controlled to avoid off-target effects.

Key Considerations for DMSO Usage:

-

Cytotoxicity: While generally well-tolerated at low concentrations, DMSO can inhibit cell proliferation and induce apoptosis at higher concentrations.[2][4] The cytotoxic threshold is cell-line dependent but is generally accepted to be above 0.5% (v/v).[3][6]

-

Final Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% or lower being optimal.[3][6][7]

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental conditions, but without the dissolved compound.[6][7]

Experimental Protocol: Preparation of a Concentrated Stock Solution

The following protocol outlines a systematic approach to preparing a sterile, high-concentration stock solution of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO.

Part 1: Determination of Solubility (Small-Scale Empirical Method)

Materials:

-

6-Chloro-2-methyl-5-nitro-2H-indazole powder

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Accurately weigh 1-2 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a sterile amber microcentrifuge tube.

-

Add a small, precise volume of sterile DMSO (e.g., 50 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the compound has fully dissolved, continue to add small, known volumes of the compound until a saturated solution is achieved (i.e., fine particulates remain after extensive mixing).

-

If the compound has not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[9][10] Caution: Avoid excessive heat, as it may degrade the compound.

-

Based on the total mass of compound dissolved in the final volume of DMSO, calculate the maximum solubility in mg/mL and convert to a molar concentration. It is advisable to prepare the final stock solution at a concentration slightly below this maximum to prevent precipitation during storage.

Part 2: Preparation of the High-Concentration Stock Solution

Objective: To prepare a sterile, high-concentration stock solution (e.g., 10-50 mM, based on the solubility determination) of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO.

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a sterile stock solution.

Procedure:

-

Based on the desired stock concentration and volume, calculate the required mass of 6-Chloro-2-methyl-5-nitro-2H-indazole using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

-

In a chemical fume hood, accurately weigh the calculated mass of the compound and transfer it to a sterile, amber tube.

-

Add the calculated volume of sterile, cell culture-grade DMSO.

-

Vortex the solution until the compound is completely dissolved. If necessary, use a water bath sonicator or gentle warming (37°C) to aid dissolution.[10]

-

Sterilization (Recommended): While DMSO is bacteriostatic, sterile filtration is recommended for cell culture applications.[8][11] Filter the DMSO stock solution through a 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon).[11][12]

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][9]

-

Label the aliquots clearly with the compound name, concentration, date, and your initials.

-

Store the aliquots at -20°C or -80°C for long-term stability.[6][9]

Protocol: Preparation of Working Solutions for Cell Culture

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium to achieve the desired final treatment concentration while maintaining a low, non-toxic final DMSO concentration.

Workflow for Preparing Working Solutions:

Caption: Dilution strategy for cell culture experiments.

Procedure:

-

Thaw one aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution (Recommended for high dilution factors): To avoid precipitation of the compound when transferring from a high concentration in DMSO to an aqueous medium, it is best practice to perform serial dilutions.[7][13] If your final concentration is significantly lower than your stock (e.g., >1:1000 dilution), first perform an intermediate dilution of the stock solution in sterile DMSO.

-

Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Volume of Stock (µL) = (Final Concentration (µM) x Final Volume of Medium (mL)) / Stock Concentration (mM)

-

Warm the required volume of cell culture medium to 37°C.

-

Add the calculated volume of the DMSO stock solution directly to the pre-warmed medium. Crucially, pipette the stock solution directly into the medium while gently swirling the tube or plate to ensure rapid and even dispersion. This minimizes localized high concentrations of DMSO and compound, reducing the risk of precipitation.[14]

-

Vortex the final working solution gently before adding it to the cells.

-

Remember to prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Compound precipitates upon addition to culture medium. | - The final concentration exceeds the compound's aqueous solubility.- The stock solution was added too quickly or without adequate mixing. | - Perform serial dilutions in DMSO before the final dilution into the medium.[13]- Ensure the medium is at 37°C and is being gently agitated as the stock solution is added.[14]- Consider the use of a co-solvent, though this requires extensive validation. |

| Observed cytotoxicity in vehicle control. | - The final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to 0.1% or lower.[3]- If a higher compound concentration is needed, a higher concentration stock solution must be prepared. |